2,4-dinitrobenzenesulfonic Acid Dihydrate

Overview

Description

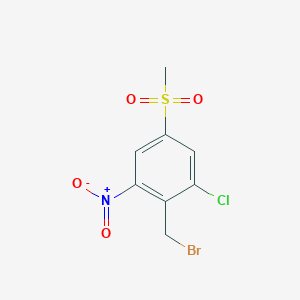

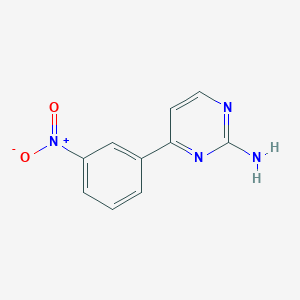

2,4-Dinitrobenzenesulfonic Acid Dihydrate (CAS Number: 207234-00-2) is a chemical compound with the linear formula C6H8N2O9S . It is a crystalline solid that contains two water molecules per molecule of the acid. This compound is rarely encountered and is part of a collection of unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of 2,4-Dinitrobenzenesulfonic Acid Dihydrate involves the introduction of nitro groups onto a benzene ring. While specific synthetic routes may vary, one common method is the nitration of benzenesulfonic acid. The resulting compound is then isolated and crystallized as the dihydrate form .

Molecular Structure Analysis

The molecular structure of 2,4-Dinitrobenzenesulfonic Acid Dihydrate consists of a benzene ring substituted with two nitro groups (-NO2) and a sulfonic acid group (-SO3H). The presence of the dihydrate indicates that each molecule of the acid is associated with two water molecules. The arrangement of atoms and bonds can be visualized using molecular modeling software or chemical databases .

Scientific Research Applications

Catalytic Applications

2,4-Dinitrobenzenesulfonic acid (DNBSA) is utilized as a simple organic acid catalyst in the Ritter reaction. This reaction involves the conversion of secondary benzylic alcohols to corresponding N-benzylacetamides, typically yielding high results. DNBSA's use as a catalyst is notable for its simplicity and effectiveness, allowing reactions to proceed without excluding oxygen or requiring dry solvents. In specific cases involving tertiary α,α-dimethylbenzylic alcohols, DNBSA catalyzes a different pathway, resulting in a formal dimerization reaction (Sanz et al., 2007).

Chromatography and Analytical Applications

DNBSA plays a significant role in chromatography, particularly in the investigation of amines in urine and tissues. It is used as a reagent for forming 2,4-dinitrophenyl (DNP) derivatives of amines. The use of DNBSA in this process is emphasized due to its advantages in forming DNP derivatives, contributing significantly to the chromatographic analysis of various compounds (Smith & Jepson, 1967).

Histochemical and Cytochemical Research

In histochemistry, DNBSA has been employed as a reagent to study proteins in connective tissues and epithelial structures. It helps in localizing reactive groups of proteins. The method involved fixing tissues by freezing-drying to prevent uncontrolled alterations of proteins. This application of DNBSA is valuable in specific cytochemical studies and can indicate the state of organization of cellular and extracellular colloids (Zerlotti & Engel, 1962).

Synthesis of Secondary Amines and Diamines

DNBSA derivatives are instrumental in the preparation of secondary amines and diamines. The Mitsunobu reaction or conventional methods can be used to alkylate 2,4-dinitrobenzenesulfonamides, prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, to achieve N, N-disubstituted sulfonamides. This process highlights DNBSA's role in the efficient synthesis of a wide variety of diamines (Fukuyama et al., 1997).

Asymmetric Reduction of Ketones and Acyl Silanes

DNBSA is utilized in the asymmetric reduction of ketones and acyl silanes, converting them to corresponding alcohols. The process uses anti-1,3-diol and a catalytic amount of DNBSA in benzene at reflux. Asymmetric induction in this reaction can reach up to >99% ee, demonstrating DNBSA's efficiency in specific asymmetric synthesis processes (Matsuo et al., 2010).

Fluorescent Probes and Sensing Applications

A novel application of DNBSA involves its use in developing fluorescent probes for detecting specific compounds like H2S. The O-2,4-dinitrobenzensulfonate of certain compounds acts as a fluorescent probe, with the dinitrobenzenesulfonate moiety playing a crucial role in the sensing mechanism. This application is significant in selective and sensitive detection, including intracellular detection in living cells (Chen et al., 2015).

properties

IUPAC Name |

2,4-dinitrobenzenesulfonic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O7S.2H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;;/h1-3H,(H,13,14,15);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUFBPOKYHACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049371 | |

| Record name | 2,4-Dinitrobenzenesulfonic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dinitrobenzenesulfonic Acid Dihydrate | |

CAS RN |

207234-00-2 | |

| Record name | 2,4-Dinitrobenzenesulfonic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207234002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzenesulfonic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitrobenzenesulphonic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROBENZENESULFONIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47G3GQ2L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-3-methanethiol](/img/structure/B1607594.png)

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)

![Methyl 3-amino-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1607601.png)

![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)